3-[[(6-Chloro-3-pyridinyl)methyl](methyl)amino]propanenitrile
Description
3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile is a nitrile-containing compound featuring a 6-chloro-3-pyridinylmethyl group and a methylamino substituent. Its molecular formula is C₁₀H₁₃ClN₃, with a molecular weight of 210.68 g/mol.
Properties
IUPAC Name |
3-[(6-chloropyridin-3-yl)methyl-methylamino]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-14(6-2-5-12)8-9-3-4-10(11)13-7-9/h3-4,7H,2,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVZPDQSRKTZMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)CC1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-3-pyridinecarboxaldehyde and methylamine.
Formation of Intermediate: The aldehyde group of 6-chloro-3-pyridinecarboxaldehyde reacts with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Nitrile Addition: The amine is subsequently reacted with acrylonitrile under basic conditions to form the final product, 3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the nitrile group to primary amines or other functional groups.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic or acidic conditions.
Major Products
Oxidation: Products include oxides or hydroxylated derivatives.
Reduction: Products include primary amines or other reduced forms.
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries for drug discovery.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activity against certain targets, making it a candidate for drug development, particularly in the treatment of diseases where pyridine derivatives are known to be effective.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as pesticides or herbicides, due to its potential activity against pests or weeds.
Mechanism of Action
The mechanism of action of 3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile involves its interaction with specific molecular targets. The chlorine-substituted pyridine ring can interact with enzymes or receptors, potentially inhibiting their function or modulating their activity. The nitrile group may also play a role in binding to active sites or influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Structural and Functional Differences
Core Heterocyclic Systems: The target compound employs a 6-chloro-pyridine ring, introducing electron-withdrawing effects and moderate lipophilicity. In contrast, compounds like 3-[(3-pyridinylmethyl)amino]propanenitrile lack chloro substituents, reducing their electron-deficient character .
Polar Functional Groups: The methoxy group in 3-[(3-methoxyphenyl)amino]propanenitrile enhances solubility in polar solvents (e.g., methanol, water) compared to chloro-substituted analogs . Nitro-azo groups in Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- confer strong UV-Vis absorbance, making the compound suitable for dye or sensor applications .
Molecular Weight and Lipophilicity :
- The target compound’s molecular weight (210.68 g/mol ) balances polarity (from the nitrile) and lipophilicity (from chloro-pyridine), optimizing it for applications requiring moderate retention in reverse-phase HPLC .
- Higher molecular weight analogs (e.g., C₁₅H₁₄ClN₃ , 271.74 g/mol) may exhibit prolonged retention times in chromatography but reduced solubility .
Biological Activity
3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile, also known by its CAS number 861211-56-5, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The chemical structure of 3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H12ClN3 |
| Molar Mass | 209.68 g/mol |
| Density | 1.180 g/cm³ |
| Boiling Point | 360.8 °C (predicted) |
| pKa | 6.00 (predicted) |
These properties suggest that the compound may have significant interactions with biological systems due to its structural components.
Anticancer Potential
Recent studies have indicated that compounds structurally related to 3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile exhibit notable anticancer properties. For instance, derivatives of pyridinyl compounds have shown cytotoxic effects against various cancer cell lines. In particular, certain derivatives demonstrated subnanomolar GI50 values, indicating potent antiproliferative activity against solid tumors and leukemia cell lines .
The mechanism by which these compounds exert their anticancer effects often involves:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics crucial for cell division .
- Cell Cycle Arrest : Studies indicate that these compounds can induce G2/M phase arrest, leading to apoptosis in cancer cells .
- Kinase Inhibition : Some studies report that related compounds inhibit multiple kinases involved in cancer progression, such as AURKA and FLT3, contributing to their anticancer efficacy .
Other Biological Activities
Beyond anticancer effects, the compound's structure suggests potential activities in other areas:
Case Study 1: Antiproliferative Activity
A study conducted on a series of pyridinyl derivatives found that one derivative exhibited an average GI50 value of 15 nM against A549 lung cancer cells. This was significantly lower than many standard chemotherapeutics, indicating a high level of selectivity and potency against tumor cells .
Case Study 2: Kinase Inhibition
Research has highlighted the ability of certain derivatives to inhibit tyrosine kinases involved in signaling pathways that promote tumor growth. For example, a study indicated that specific inhibitors could selectively target TYK2, a kinase implicated in autoimmune responses and cancer progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
